

Comprehensive Technical Guide: 8-Hydroxyquinoline Citrate Mechanism of Action and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 8-Hydroxyquinoline citrate

CAS No.: 134-30-5

Cat. No.: S703134

[Get Quote](#)

Executive Summary

8-Hydroxyquinoline citrate (8-HQC) represents a **citrate salt formulation** of the privileged 8-hydroxyquinoline scaffold that demonstrates **diverse pharmacological activities** across multiple therapeutic domains. This heterocyclic phenol derivative exhibits a **primary mechanism of action** centered on its metal chelation properties, enabling disruption of biological processes in pathogens and modulation of cellular metal homeostasis in human diseases. The compound demonstrates **potent antimicrobial activity** against various bacterial and fungal pathogens, **neuroprotective effects** in neurodegenerative models, and **anticancer potential** through multiple pathways. Its citrate formulation enhances solubility while maintaining the core bioactivity of the 8-hydroxyquinoline structure. This comprehensive technical review examines the mechanism of action, experimental protocols, and therapeutic applications of **8-hydroxyquinoline citrate** for research and drug development professionals, incorporating recent advances and methodological considerations for investigating this multifunctional compound.

Chemical Properties and Structural Characteristics

8-Hydroxyquinoline citrate possesses distinct **chemical properties** that underlie its diverse biological activities. The compound represents a **molecular complex** between 8-hydroxyquinoline (8-HQ) and citric acid, combining the metal-chelating heterocycle with the organic acid to enhance solubility and stability. The parent 8-hydroxyquinoline molecule is a **planar heterocyclic system** containing a phenol group adjacent to a nitrogen-containing pyridine ring, creating an ideal geometry for metal ion coordination [1]. This **molecular arrangement** enables the formation of stable chelate complexes with various metal ions, particularly transition metals like iron, copper, and zinc [2].

The **structural characteristics** of **8-hydroxyquinoline citrate** include:

- **Molecular formula:** C~15~H~15~NO~8~ [3]
- **Average molecular weight:** 337.284 g/mol [3]
- **Chelating pharmacophore:** The 8-hydroxyquinoline component provides the **metal-coordinating moiety** with oxygen and nitrogen donor atoms [1]
- **Acidic properties:** The citrate component contributes **carboxylic acid groups** that influence solubility and may participate in additional molecular interactions [3]
- **Enhanced solubility:** Compared to the parent 8-hydroxyquinoline, the citrate salt demonstrates **improved aqueous solubility** while maintaining membrane permeability [4]

The **metal chelation capacity** of **8-hydroxyquinoline citrate** follows the **Irving-Williams series** affinity trend for bivalent transition metal ions, with the ability to form both 1:1 and 1:2 (metal:ligand) complexes depending on concentration conditions [2]. This chelation behavior directly enables its primary biological mechanisms, including antimicrobial activity, modulation of metalloenzyme function, and disruption of metal-dependent cellular processes.

Table 1: Fundamental Chemical Properties of 8-Hydroxyquinoline Citrate

Property	Specification	Biological Significance
Molecular Formula	C~15~H~15~NO~8~ [3]	Determines molecular interactions and drug-like properties
Molecular Weight	337.284 g/mol [3]	Impacts membrane permeability and biodistribution
Chelating Atoms	Phenolic oxygen, ring nitrogen [1]	Enables metal ion coordination and biological activity

Property	Specification	Biological Significance
Water Solubility	Enhanced vs. 8-HQ parent compound	Improves formulation options and administration routes
Metal Affinity	$\text{Cu}^{2+} > \text{Zn}^{2+} > \text{Fe}^{2+}$ (following Irving-Williams) [2]	Determines specificity for biological targets and processes

Mechanisms of Action

Metal Chelation and Antimicrobial Activity

The **primary mechanism** underlying **8-hydroxyquinoline citrate's** biological activity centers on its **metal chelation properties**. The compound functions as a **broad-spectrum antimicrobial agent** through its capacity to bind essential metal ions required for microbial growth and virulence factor expression [2]. The **molecular coordination** involves the phenolic oxygen and heterocyclic nitrogen atoms forming stable five-membered chelate rings with metal ions, particularly transition metals like copper, zinc, and iron [1]. This **metal sequestration** disrupts critical microbial processes including electron transport, enzyme function, and cellular metabolism [5].

The **antimicrobial efficacy** of **8-hydroxyquinoline citrate** demonstrates both **concentration-dependent** and **microbe-specific** characteristics. Research has shown that the compound effectively inhibits growth of *Escherichia coli* and *Bacillus cereus* but displays variable activity against *Erwinia* species [5]. This **selective inhibition** likely reflects differences in microbial metal homeostasis systems and metabolic requirements. The citrate moiety enhances the compound's solubility and potentially influences its interaction with bacterial membranes and penetration into microbial cells [4].

Recent investigations have revealed that 8-hydroxyquinoline derivatives exhibit **copper-dependent toxicity** against intracellular pathogens like *Mycobacterium tuberculosis* [2]. This **metal-enhanced cytotoxicity** occurs through redox cycling and generation of reactive oxygen species that damage microbial components. The compound's ability to **synergize with phagosomal copper** in macrophages represents a particularly valuable mechanism for combating intracellular pathogens that exploit the host's metal sequestration defenses [2].

Table 2: Antimicrobial Spectrum of **8-Hydroxyquinoline Citrate**

Microbial Species	Inhibitory Concentration	Mechanistic Considerations	Experimental Evidence
<i>Escherichia coli</i>	Effective inhibition [5]	Metal ion deprivation; Enzyme inhibition	In vitro culture studies showing growth suppression
<i>Bacillus cereus</i>	Effective inhibition [5]	Disruption of spore formation; Metabolic interference	Bacteriostatic and bactericidal effects observed
<i>Erwinia</i> species	Variable inhibition [5]	Possible differential metal uptake systems	Partial growth inhibition in nutrient broth
<i>Mycobacterium tuberculosis</i>	Copper-dependent killing [2]	Redox cycling; ROS generation	Intracellular pathogen model in macrophages
<i>Cryptococcus neoformans</i>	Macrophage-mediated killing [2]	Phagosomal copper synergism	Infection model showing reduced fungal burden

Neuroprotective Mechanisms

8-Hydroxyquinoline citrate demonstrates significant **neuroprotective potential** through multiple mechanisms targeting metal ion dyshomeostasis in neurodegenerative diseases. The compound and its derivatives function as **metal-protein attenuating compounds (MPACs)** that can redistribute miscompartmentalized metal ions in neuronal tissues [1]. In Alzheimer's disease models, 8-hydroxyquinoline derivatives specifically chelate copper and zinc ions from amyloid- β peptides, thereby **inhibiting protein aggregation** and associated neurotoxicity [1]. This **metal-mediated inhibition** of amyloid oligomerization represents a promising therapeutic approach for protein misfolding disorders.

The **molecular mechanism** involves the formation of neutral, lipid-soluble complexes with metal ions that can **traverse cellular membranes** and potentially redistribute metals from pathological deposits to physiological pools [1]. Unlike high-affinity chelators that may cause systemic metal depletion, 8-hydroxyquinoline derivatives exhibit **moderate binding affinity** that enables metal transfer without

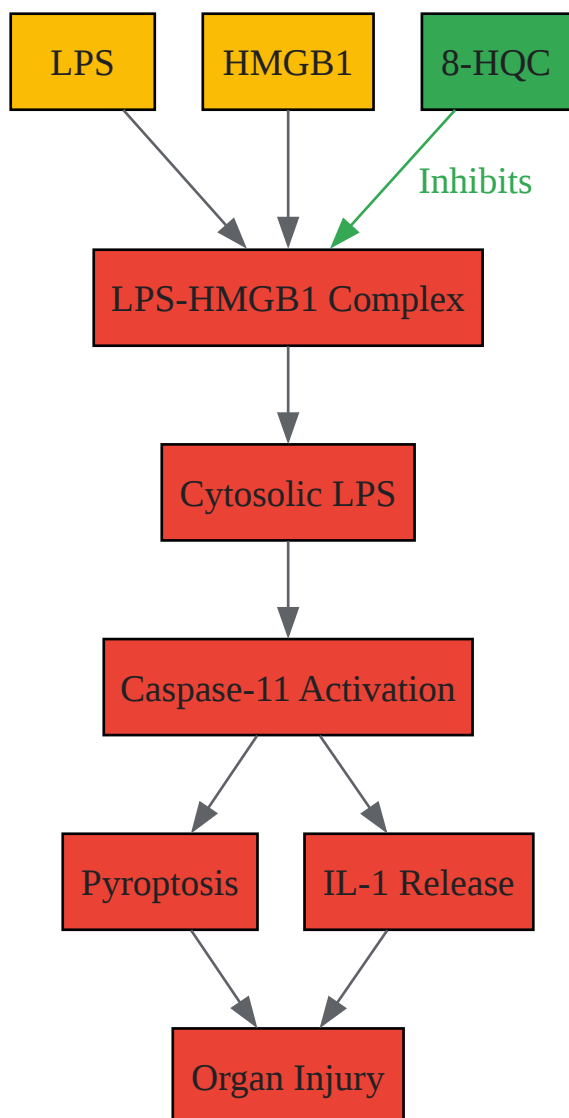
complete ion sequestration. This property allows for **metal shuttle functionality** while minimizing disruption of essential metalloenzyme activities [6].

Advanced derivatives like **PBT2** (a second-generation 8-hydroxyquinoline compound) have demonstrated enhanced **blood-brain barrier penetration** and improved cognitive function in clinical trials for Alzheimer's disease [1]. These compounds function not only as metal chelators but also as **molecular chaperones** that activate neuroprotective cell signaling pathways through metal ion delivery to specific intracellular compartments [1]. The **dual functionality**—preventing metal-mediated protein aggregation while promoting neuroprotective signaling—represents a significant advance in the therapeutic application of metal-chelating compounds.

Anti-inflammatory and Immunomodulatory Actions

Recent research has revealed that **8-hydroxyquinoline derivatives** possess significant **anti-inflammatory properties** through modulation of specific immune signaling pathways. A novel 8-hydroxyquinoline derivative (NSC84094) was found to **specifically inhibit** the HMGB1-mediated caspase-11 signaling pathway, which plays a critical role in severe inflammatory conditions including sepsis and endotoxemia [7]. This **pathway-specific inhibition** represents a promising therapeutic strategy for controlling dysregulated immune responses without causing generalized immunosuppression.

The **molecular mechanism** involves direct binding to the **HMGB1 protein**, which alters its secondary conformation and disrupts its interaction with lipopolysaccharide (LPS) [7]. This interference prevents HMGB1 from delivering extracellular LPS into the cytosol of immune cells, thereby inhibiting caspase-11 activation and subsequent pyroptosis—a highly inflammatory form of programmed cell death [7]. The **specificity of this interaction** was demonstrated through binding assays and functional studies showing that the compound protects against LPS-induced lethality in endotoxemia models without completely blocking other immune functions.



[Click to download full resolution via product page](#)

Diagram 1: 8-Hydroxyquinoline citrate inhibition of the HMGB1-caspase-11 pathway in inflammatory signaling

Anticancer Mechanisms

The **anticancer potential** of **8-hydroxyquinoline citrate** derives from multiple interconnected mechanisms that disrupt essential processes in malignant cells. The compound demonstrates **selective cytotoxicity** against various cancer cell lines, including breast cancer, leukemic cells, and hepatocellular carcinoma models [6]. The **primary oncological mechanisms** include histone deacetylase (HDAC) inhibition, induction of

oxidative stress, and disruption of metal-dependent signaling pathways that promote proliferation and survival in transformed cells [6].

The **metal chelation properties** of **8-hydroxyquinoline citrate** contribute significantly to its anticancer effects by disrupting cellular iron and copper metabolism essential for cancer cell growth and DNA synthesis [1]. Deranged metal homeostasis is increasingly recognized as a **cancer risk factor**, and 8-hydroxyquinoline derivatives can exploit this vulnerability through **targeted chelation** that induces metabolic stress in malignant cells [1]. Additionally, specific derivatives like NSC3852 function as **HDAC inhibitors** that promote cell differentiation and antiproliferative responses in cancer models [6].

The compound also demonstrates **reactive oxygen species (ROS) modulation** capabilities, with certain derivatives inducing apoptosis through oxidative stress pathways in cancer cells while potentially protecting normal cells through antioxidant mechanisms [6]. This **differential response** between normal and malignant cells represents a promising therapeutic window. Structure-activity relationship studies have identified that specific substitutions on the 8-hydroxyquinoline core can enhance anticancer potency and selectivity, providing opportunities for targeted drug development in oncology applications [6].

Experimental Protocols and Methodologies

Antimicrobial Susceptibility Testing

Standardized protocols for evaluating the antimicrobial efficacy of **8-hydroxyquinoline citrate** require careful consideration of concentration ranges, microbial strains, and growth conditions. The **broth microdilution method** provides a reliable approach for determining minimum inhibitory concentrations (MICs) against bacterial and fungal pathogens [5]. Prepare serial dilutions of **8-hydroxyquinoline citrate** in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) across a concentration range of 0-300 mg/L, with 100-200 mg/L representing typical active concentrations based on existing studies [5].

Essential methodological steps:

- Inoculate test wells with standardized microbial suspensions (approximately 5×10^5 CFU/mL for bacteria, $0.5-2.5 \times 10^3$ CFU/mL for fungi)

- Include appropriate controls: growth control (inoculum without compound), sterility control (media only), and compound control (compound without inoculum)
- Incubate at appropriate temperatures ($35\pm 2^\circ\text{C}$ for most bacteria, $28\text{-}30^\circ\text{C}$ for fungi) for 16-20 hours (bacteria) or 46-50 hours (fungi)
- Determine MIC endpoints as the lowest concentration showing no visible growth
- For minimum bactericidal concentration (MBC) assessments, subculture aliquots from clear wells onto appropriate agar plates and determine the concentration yielding $\leq 0.1\%$ survival of original inoculum

Special considerations for **8-hydroxyquinoline citrate** include potential interactions with media components, particularly divalent cations that may reduce effective compound concentration through chelation. Metal-controlled media or defined minimal media may provide more reproducible results for this metal-chelating compound [5]. Additionally, evaluation under both aerobic and microaerophilic conditions may reveal oxygen-dependent antimicrobial effects related to redox cycling mechanisms [2].

Metal Chelation Studies

Characterizing the metal chelation properties of **8-hydroxyquinoline citrate** is essential for understanding its mechanism of action and structure-activity relationships. **Spectrophotometric titration** provides a straightforward method for determining metal-binding stoichiometry and apparent stability constants [1]. Prepare a solution of **8-hydroxyquinoline citrate** in appropriate buffer (e.g., 10 mM HEPES, pH 7.4) and record the UV-visible spectrum as baseline. Titrate with increasing concentrations of metal salt solutions (e.g., CuCl_2 , ZnSO_4 , FeSO_4) while monitoring changes in absorption spectra.

Data analysis considerations:

- Monitor characteristic spectral shifts: 8-hydroxyquinoline typically shows λ_{max} at 240 and 320 nm, with shifts upon metal coordination
- Apply Job's method of continuous variation to determine binding stoichiometry by preparing solutions with varying mole fractions of compound and metal while maintaining constant total concentration
- Calculate apparent stability constants using nonlinear regression of absorbance vs. concentration data assuming appropriate binding models
- Compare affinity across metal ions following the Irving-Williams series ($\text{Cu}^{2+} > \text{Zn}^{2+} > \text{Fe}^{2+}$) as a validation of proper methodology [2]

For **cellular metal chelation studies**, pre-incubate cells with **8-hydroxyquinoline citrate** (typical range 1-100 μM) before challenging with metal salts. Assess intracellular metal levels using atomic absorption

spectroscopy, fluorescent metal sensors (e.g., Zinpyr-1 for zinc, Phen Green SK for copper), or metal-sensitive transcription reporters. Complementary techniques including electron paramagnetic resonance (EPR) spectroscopy and isothermal titration calorimetry (ITC) can provide additional information about coordination geometry and binding thermodynamics for mechanistic studies [1].

Sepsis and Endotoxemia Models

Experimental models of inflammatory conditions provide critical platforms for evaluating the immunomodulatory properties of **8-hydroxyquinoline citrate**. The **lipopolysaccharide (LPS)-induced endotoxemia model** in mice offers a standardized approach for investigating compound effects on caspase-11-mediated inflammatory signaling [7]. Utilize 8-10 week old mice (C57BL/6 background) with intraperitoneal administration of LPS (*E. coli* O111:B4, 20 mg/kg) to induce endotoxemia. Administer **8-hydroxyquinoline citrate** (4 mg/kg) via intraperitoneal injection 30 minutes prior to LPS challenge [7].

Key experimental endpoints:

- Survival monitoring for 5 days post-LPS challenge with clinical scoring at least 4 times daily
- Serum collection at 16-24 hours for cytokine analysis (IL-1 α , IL-1 β) by ELISA
- Tissue collection (lung, liver, kidney) for histological assessment of organ injury
- Western blot analysis of caspase-11 activation and GSDMD cleavage in tissue homogenates
- Assessment of bacterial load in blood and tissues for infection-related sepsis models

For the **cecal ligation and puncture (CLP) model** of polymicrobial sepsis, perform 75% cecal ligation followed by single puncture with an 18-gauge needle [7]. Administer **8-hydroxyquinoline citrate** (4 mg/kg) subcutaneously 1 hour post-surgery with fluid resuscitation. Monitor animals for 7 days with survival assessment or euthanize at 18-20 hours for tissue and serum analysis. Include appropriate control groups (sham surgery, vehicle treatment) and consider using caspase-11 deficient mice to confirm mechanism specificity [7].

In vitro corroboration should accompany in vivo studies using primary mouse peritoneal macrophages stimulated with LPS + HMGB1 complexes. Pretreat cells with **8-hydroxyquinoline citrate** (2.5-10 μ M) 1 hour before stimulation and assess pyroptosis by LDH release, IL-1 secretion by ELISA, and GSDMD cleavage by western blot [7]. These complementary approaches provide comprehensive assessment of the compound's effects on inflammatory signaling pathways.

Therapeutic Applications and Clinical Relevance

Approved Clinical Applications

8-Hydroxyquinoline citrate and related derivatives have established **clinical applications** primarily in antimicrobial and vaginal health contexts. The compound is approved in various formulations as a **biocidal component** in over-the-counter products designed to inhibit abnormal biological growth in the vagina and restore natural pH [4]. These applications leverage the **antiseptic and disinfectant properties** of the 8-hydroxyquinoline scaffold, with the citrate formulation potentially enhancing solubility and local bioavailability in these indications [4].

Specific clinical formulations include combination products with acetic acid for vaginal pH restoration and with other antiseptic agents for topical antimicrobial applications [4]. The **regulatory status** varies by jurisdiction, with some 8-hydroxyquinoline derivatives receiving approval for human use while others remain investigational. The compound's **established safety profile** in topical applications provides a foundation for potential expansion into systemic indications, particularly for serious infections where the risk-benefit ratio favors potent antimicrobial activity with metal-chelating mechanisms [4].

Table 3: Clinical Status of 8-Hydroxyquinoline Derivatives

Compound Name	Clinical Status	Primary Indication	Key Characteristics
Oxyquinoline	Approved (various jurisdictions) [4]	Vaginal health; Topical antiseptics	Available in combination products with acetic acid
Clioquinol	Previously approved; Withdrawn (oral) [1]	Amoebic dysentery; Neurodegenerative (investigational)	Crosses blood-brain barrier; Copper/zinc chelation
PBT2	Phase II clinical trials [1] [6]	Alzheimer's disease; Huntington disease	Improved manufacturing profile; Enhanced bioavailability

Compound Name	Clinical Status	Primary Indication	Key Characteristics
Nitroxoline	Approved (some regions) [2]	Urinary tract infections	8-HQ derivative with specific antimicrobial applications

Investigational and Emerging Applications

Neurodegenerative disorders represent a major area of investigation for **8-hydroxyquinoline citrate** derivatives. Compounds such as **PBT2** have advanced to Phase II clinical trials for Alzheimer's disease and Huntington disease, demonstrating improved cognitive function in preliminary studies [1] [6]. The **therapeutic mechanism** in these applications involves redistribution of miscompartmentalized metal ions in the brain rather than systemic chelation, highlighting the nuanced pharmacological approach enabled by these compounds [1]. The **metal chaperone activity** of specific derivatives may promote activation of neuroprotective signaling pathways while reducing metal-mediated protein aggregation, addressing multiple aspects of neurodegenerative pathology [6].

Oncological applications of 8-hydroxyquinoline derivatives continue to advance through preclinical development. The **histone deacetylase (HDAC) inhibitory activity** of certain derivatives provides a mechanism for epigenetic modulation in cancer cells, while the **metal chelation properties** disrupt essential metabolic processes in malignant cells [6]. The compound's ability to **induce oxidative stress selectively** in transformed cells represents a promising therapeutic approach, particularly for cancers with documented alterations in metal metabolism [1] [6]. Structure-activity relationship studies continue to refine the selectivity and potency of 8-hydroxyquinoline-based anticancer agents, with several candidates demonstrating efficacy in xenograft models [6].

Anti-infective development continues to explore new applications for **8-hydroxyquinoline citrate** derivatives, particularly against challenging intracellular pathogens and drug-resistant strains. The **metal-dependent toxicity** mechanism offers potential advantages against pathogens that have developed resistance to conventional antibiotics [2]. The demonstrated efficacy against *Mycobacterium tuberculosis* in macrophage models suggests potential application in tuberculosis treatment, possibly in combination with existing antimycobacterial agents to enhance efficacy and reduce resistance development [2]. Similarly,

activity against *Cryptococcus neoformans* in infection models supports further investigation for fungal infections [2].

Pharmacological Properties and Toxicity Considerations

Pharmacokinetics and Metabolism

The **pharmacokinetic profile** of **8-hydroxyquinoline citrate** reflects its metal-chelating properties and moderate lipophilicity. While specific data for the citrate salt formulation is limited, information from related 8-hydroxyquinoline derivatives provides insight into its expected **absorption, distribution, metabolism, and excretion** characteristics. The compound demonstrates adequate **membrane permeability** due to its moderate log P value and relatively low molecular weight, enabling tissue penetration while maintaining solubility through the citrate moiety [3].

Metabolic pathways for 8-hydroxyquinoline derivatives involve primarily **conjugation reactions**, with approximately 60% of an administered dose excreted as glucuronide conjugates and 23% as sulfate conjugates in urine [4]. Additional biliary excretion accounts for about 9% of the dose, primarily as glucuronide conjugates [4]. This **extensive conjugation** likely reduces systemic exposure to the parent compound while facilitating elimination. The **metal chelation properties** may influence distribution and elimination through formation of complexes with endogenous metal ions, potentially altering tissue accumulation and clearance patterns compared to non-chelating compounds.

Toxicity and Safety Considerations

The **toxicity profile** of 8-hydroxyquinoline derivatives has been extensively characterized through both clinical use and preclinical studies. The most significant historical concern involves **neurotoxicity** associated with chronic high-dose administration of clioquinol, which was withdrawn from oral use due to incidents of subacute myelo-optic neuropathy (SMON) in Japan [1]. Subsequent research indicates this toxicity may relate to **vitamin B₁₂ deficiency** potentiated by the chelating properties of the compound, which can be mitigated through vitamin supplementation and appropriate dosing regimens [1].

Contemporary derivatives like PBT2 have demonstrated improved safety profiles in clinical trials, with no significant toxicity observed at therapeutic doses [1]. The **structure-activity relationship** studies suggest that specific substitutions on the 8-hydroxyquinoline core can enhance the therapeutic index while reducing potential adverse effects. For research applications, standard laboratory precautions for handling fine chemicals are recommended, including use of personal protective equipment and adequate ventilation. Particular caution should be exercised when combining **8-hydroxyquinoline citrate** with metal salts or other chelating agents in experimental systems due to potential complex formation that may alter biological activity [4].

Conclusion and Future Perspectives

8-Hydroxyquinoline citrate represents a **versatile pharmacological agent** with multiple mechanisms of action centered on its metal chelation properties. The compound demonstrates significant potential across therapeutic areas including **infectious diseases**, **neurodegenerative disorders**, **inflammatory conditions**, and **oncology**. The ongoing clinical development of advanced derivatives like PBT2 for Alzheimer's disease and Huntington disease underscores the continued relevance of this scaffold for addressing challenging medical conditions.

Future research directions should prioritize **structure-activity relationship optimization** to enhance selectivity for specific therapeutic targets while minimizing potential off-target effects. The **hybridization approach** combining 8-hydroxyquinoline with other pharmacophores represents a promising strategy for developing multifunctional agents with enhanced efficacy [6]. Additionally, further exploration of the **metal chaperone activity** may reveal new applications in disorders of metal metabolism beyond neurodegenerative diseases. As resistance to conventional antimicrobials continues to increase, the **metal-dependent antimicrobial mechanism** of **8-hydroxyquinoline citrate** merits expanded investigation as a potential alternative approach for difficult-to-treat infections [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. - 8 : a review of their metal chelating properties and... Hydroxyquinolines [pmc.ncbi.nlm.nih.gov]
2. sciencedirect.com/topics/immunology-and-microbiology... [sciencedirect.com]
3. - 8 | DrugBank Online Hydroxyquinoline citrate [go.drugbank.com]
4. Oxyquinoline: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Inhibition of cut flower bacteria by... [ishs.org]
6. - 8 : a privileged structure with a broad-ranging... Hydroxyquinoline [pubs.rsc.org]
7. Frontiers | An 8 - Hydroxy - Quinoline Derivative Protects Against... [frontiersin.org]

To cite this document: Smolecule. [Comprehensive Technical Guide: 8-Hydroxyquinoline Citrate Mechanism of Action and Therapeutic Applications]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b703134#8-hydroxyquinoline-citrate-mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com